molecular formula C6H8N2O B1274625 1,2-dimethyl-1H-imidazole-5-carbaldehyde CAS No. 24134-12-1

1,2-dimethyl-1H-imidazole-5-carbaldehyde

Cat. No.: B1274625
CAS No.: 24134-12-1
M. Wt: 124.14 g/mol
InChI Key: XEMFQOKIINBGDI-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-imidazole-5-carbaldehyde (DICA) is an important organic compound which has a wide range of applications in the field of chemistry, biology and medicine. It is a colorless, volatile liquid with a boiling point of 197°C and a molecular weight of 118.14 g/mol. DICA is a versatile intermediate in the synthesis of many compounds and has numerous uses in the laboratory. It has been used extensively in the synthesis of various compounds such as imidazole derivatives, heterocyclic compounds, and peptides. It is also used as a catalyst in the synthesis of a variety of compounds and as an intermediate in the production of pharmaceuticals.

Scientific Research Applications

Synthesis of pH-sensitive Spin Probes

Researchers have utilized 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime and its derivatives in the synthesis of stable nitroxides, which are pH-sensitive spin probes. These probes are crucial in magnetic resonance imaging and other diagnostic techniques, providing insights into the pH variations within biological systems (Kirilyuk et al., 2003).

Development of Functional Group-Compatible Synthesis

1,2,4-Trisubstituted-1H-imidazole-5-carbaldehydes have been synthesized through a copper-catalyzed oxidative coupling reaction, emphasizing the preservation of functional groups. This synthesis is particularly significant in organic chemistry and medicinal research, owing to its high atom economy and mild conditions (Li et al., 2015).

Formation of Imidazo[4,5-b]pyridine Derivatives

The compound has been used in the preparation of imidazo[4,5-b]pyridine derivatives. These derivatives have potential applications in various fields, including pharmaceuticals and agrochemicals (Perandones & Soto, 1997).

Creation of Biologically Important Molecules

4-Methyl-1H-imidazole-5-carbaldehyde and its derivatives serve as building blocks in medicinal chemistry, especially in the synthesis of biologically significant molecules. This is critical for drug development and the exploration of new therapeutic agents (Orhan et al., 2019).

Synthesis of Imidazolium-based Molecular Framework

The synthesized 1,3-dimethylated imidazolium carbaldehydes have been used as synthons for incorporating cationic imidazolium groups into molecular structures. This is particularly important in the development of new materials and catalysts (Berezin & Achilefu, 2007).

Efficient Synthesis of 2-Aminoimidazole Alkaloids

The compound has been employed in synthesizing 2-aminoimidazole alkaloids, such as oroidin, hymenidin, and ageladine A. These alkaloids have applications in pharmacology and marine biology (Ando & Terashima, 2010).

Key Intermediate in Losartan Synthesis

1,2-Dimethyl-1H-imidazole-5-carbaldehyde serves as a key intermediate in the synthesis of Losartan, a widely used antihypertensive medication (Sun et al., 2009).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

1,2-Dimethyl-1H-imidazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other complex molecules. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it can act as a ligand, binding to metal ions in metalloenzymes, thereby influencing their catalytic activity. Additionally, this compound can form Schiff bases with amino groups in proteins, altering their structure and function .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are crucial for signal transduction. This modulation can lead to changes in gene expression, affecting various cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert conditions but can degrade when exposed to light or oxygen. Over time, the degradation products can have different biochemical properties, potentially leading to altered cellular responses. Long-term studies in vitro and in vivo have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At high doses, it can exhibit toxic or adverse effects, including cellular damage, inflammation, and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of various metabolites. The interaction of this compound with cofactors, such as NADH or FAD, can also modulate its metabolic fate and activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its biochemical activity and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it can be found in the nucleus, where it can interact with DNA and regulatory proteins, affecting gene expression .

Properties

IUPAC Name

2,3-dimethylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-7-3-6(4-9)8(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMFQOKIINBGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390194
Record name 1,2-dimethyl-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24134-12-1
Record name 1,2-dimethyl-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dimethyl-5-formylimidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

According to Step 1 of Reference Example 8-47, by use of 2-methyl-1H-imidazole-5-carbaldehyde (500 mg, 4.54 mmol) dissolved in N,N-dimethylformamide (7.5 mL), potassium carbonate (1.25 g, 9.08 mmol) and methyl iodide (0.311 mL, 4.99 mmol), the mixture was stirred and reacted at room temperature for 3 hours. Then, purification by preparative thin-layer chromatography (chloroform/methanol=20/1) was performed to give 1,2-dimethyl-1H-imidazole-5-carbaldehyde (125 mg, yield: 22%) and 1,2-dimethyl-1H-imidazole-4-carbaldehyde (12.7 mg, yield: 2%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
0.311 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In DMF (10 mL) was dissolved 2-methyl-1H-imidazole-5-carbaldehyde (1.00 g, 9.08 mmol). Potassium carbonate (2.51 g, 18.2 mmol) and methyl p-toluenesulfonate (2.06 mL, 13.6 mmol) were added under ice-cooling and the mixture was stirred at room temperature for 6 hours. A 1 mol/L aqueous sodium hydroxide solution and water were added to the reaction mixture. Extraction with ethyl acetate, washing with a 1 mol/L aqueous sodium hydroxide solution and drying over anhydrous magnesium sulfate were performed. After filtration, the solvent in the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform/methanol=19/1) to give 1,2-dimethyl-1H-imidazole-5-carbaldehyde (180 mg, 16% yield).
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
2.06 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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